1-溴-4-(环戊氧基)苯

描述

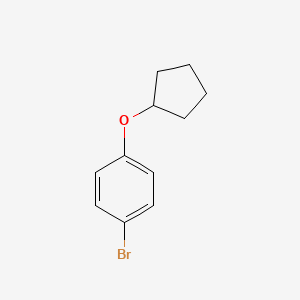

1-Bromo-4-(cyclopentyloxy)benzene is a compound that is structurally related to various brominated benzene derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss similar brominated benzenes and their properties, which can provide insights into the behavior of 1-Bromo-4-(cyclopentyloxy)benzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the introduction of bromine to a pre-existing benzene ring. For instance, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the preparation of a sterically hindered aryl bromide, which suggests that bulky substituents can be accommodated on the benzene ring . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves synthetic procedures that could be analogous to those needed for 1-Bromo-4-(cyclopentyloxy)benzene, including the use of NMR and IR spectroscopy for characterization .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by NMR spectroscopy . Density functional theory (DFT) calculations, as performed for 1-bromo-4-(3,7-dimethyloctyl)benzene, can provide insights into the optimized structure of such compounds . X-ray crystallography is another powerful tool for elucidating the structure of brominated benzenes, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . The bromination of 1-cyclopent-1-en-1-ylbenzene leading to tribromocyclopentyl benzene indicates that further functionalization of the benzene ring is possible . Additionally, the reactivity of brominated compounds in electrophilic cyclization reactions is highlighted by the synthesis of γ-butyrolactones from 4-bromo-3-yn-1-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by their molecular structure. The presence of rotational isomers affects the NMR spectra and indicates flexibility in the molecular conformation . The crystal structures of brominated benzenes reveal various supramolecular interactions, such as hydrogen bonding and π-π interactions, which can impact the compound's stability and reactivity . Theoretical investigations, including semi-empirical and DFT methods, can predict the behavior of these compounds under different conditions .

科学研究应用

合成和表征

- 石墨烯纳米带前体: 一项研究详细介绍了一种溴苯衍生物的合成和表征,展示了其作为自下而上合成平面一维石墨烯纳米带前体的用途。这些纳米带具有可控的边缘形态和窄宽度,这对电子应用非常重要。合成程序辅以 NMR、IR 光谱和元素分析以及密度泛函理论 (DFT) 计算 (帕蒂尔等人,2012)。

光致发光特性

- 荧光研究: 对相关 1-溴-4-取代苯化合物的荧光性质的研究揭示了其在光致发光应用中的潜力。该化合物表现出聚集诱导发射 (AIE) 特性,这是开发先进荧光材料的宝贵特性 (左奇,2015)。

分子电子学

- 分子线构建模块: 溴代芳烃,包括 4-溴苯基衍生物,被认为是硫醇端封分子线的有用前体。这些线对于分子电子学至关重要,证明了此类溴苯衍生物在合成用于电子应用的低聚(苯乙烯基)和低聚(苯乙炔基)结构中的作用 (斯图尔-汉森等人,2005)。

属性

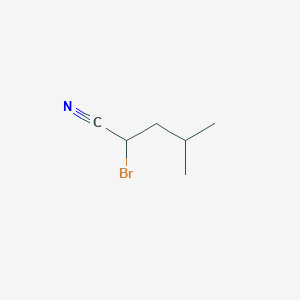

IUPAC Name |

1-bromo-4-cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMSXAAIGFYBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626775 | |

| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30752-30-8 | |

| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)